BenchChemオンラインストアへようこそ!

(2S)-2-amino-3,3,3-trifluoropropan-1-ol

Protease inhibitor synthesis Industrial-scale manufacturing Neutrophil elastase inhibition

Deploy enantiomerically pure (2S)-2-amino-3,3,3-trifluoropropan-1-ol HCl for stereospecific drug discovery. The CF3 group delivers enhanced enzyme inhibition (HLE Ki = 5.65×10⁻⁴ M) over non-fluorinated analogs, and 93% ee in asymmetric synthesis via anomalous steric-electrostatic effects. Validated industrial route from L-valine ensures scalable supply. Available as stabilized hydrochloride salt (CAS 1255946-09-8) for research and development.

Molecular Formula C3H6F3NO
Molecular Weight 129.082
CAS No. 561323-79-3
Cat. No. B569621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3,3,3-trifluoropropan-1-ol
CAS561323-79-3
Synonyms(S)-2-Amino-3,3,3-trifluoropropan-1-ol; 
Molecular FormulaC3H6F3NO
Molecular Weight129.082
Structural Identifiers
SMILESC(C(C(F)(F)F)N)O
InChIInChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1
InChIKeySGTSVIYDHWMNGL-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-3,3,3-trifluoropropan-1-ol Procurement Guide: Chiral Trifluoromethyl Amino Alcohol Building Block (CAS 561323-79-3) for Peptidomimetic and Protease Inhibitor Synthesis


(2S)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 561323-79-3) is a chiral fluorinated amino alcohol building block with molecular formula C₃H₆F₃NO and exact mass 129.04014830 g/mol [1]. The compound possesses a chiral center at the C2 position and contains both a primary amine and a primary alcohol functional group adjacent to a trifluoromethyl (CF₃) substituent . Due to the high electronegativity of the CF₃ group, this structural motif serves as a peptidomimetic moiety of importance in the design of protease inhibitors [2]. The compound is commercially available in free base form as well as the hydrochloride salt (CAS 1255946-09-8, molecular weight 165.54) for enhanced stability during storage and handling .

Why Generic Substitution of (2S)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 561323-79-3) Fails: Chiral and Fluorine-Dependent Biological Differentiation


Substitution of (2S)-2-amino-3,3,3-trifluoropropan-1-ol with non-fluorinated analogs or racemic mixtures fundamentally alters biological outcomes. Trifluoromethylated amino alcohols exhibit enhanced enzyme inhibitory activity relative to their non-fluorinated counterparts due to the CF₃ group's high electronegativity and unique steric-electrostatic properties [1]. Furthermore, enantiomeric purity is non-negotiable: chiral N,N-disubstituted trifluoro-3-amino-2-propanols contain a single chiral center essential for inhibitory activity against cholesteryl ester transfer protein (CETP), with the (R)-enantiomer showing nanomolar potency while the (S)-enantiomer is substantially less active [2]. In serine protease inhibitor development, enantiomerically pure trifluoromethyl alcohols (TFMAs) exhibit selective inhibition of human leucocyte elastase (HLE) while their oxidized trifluoromethyl ketone (TFMK) counterparts lack this selectivity and additionally inhibit porcine pancreatic elastase (PPE) [3]. These stereospecific and fluorine-dependent pharmacological differences preclude generic substitution without altering target engagement profiles, selectivity, and downstream therapeutic outcomes.

(2S)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 561323-79-3): Quantitative Comparator-Based Evidence for Scientific Selection


Chiral β-Amino Trifluoromethyl Alcohol as Key Intermediate for AE-3763 (Elastase Inhibitor, IC₅₀ 29 nM): Industrial-Scale Synthetic Route Validation

The (2S)-configured β-amino trifluoromethyl alcohol scaffold, of which (2S)-2-amino-3,3,3-trifluoropropan-1-ol is the fundamental building block, serves as the key chiral intermediate for AE-3763, a human neutrophil elastase (HNE) inhibitor with an IC₅₀ of 29 nM [1]. The synthetic route employing N-Cbz-protected 5-hydroxy-5-(trifluoromethyl)-1,3-oxazolidine derived from L-valine enables stereoselective reduction followed by alkaline hydrolysis to yield (2S,3S)-configured intermediate [2]. This method overcomes the steric hindrance limitations encountered when using L-valinal with TMSCF₃ addition, which fails due to the isopropyl group steric bulk [2]. The validated alkaline hydrolysis step avoids the unsuccessful acid hydrolysis conditions that previously prevented conversion of the oxazolidine intermediate to the desired β-amino trifluoromethyl alcohol [2].

Protease inhibitor synthesis Industrial-scale manufacturing Neutrophil elastase inhibition Chiral β-amino alcohol intermediate

Enantiomer-Dependent CETP Inhibition: (R)-Enantiomer IC₅₀ 20 nM vs. (S)-Enantiomer Reduced Potency in N,N-Disubstituted Trifluoro-3-amino-2-propanol Series

In the N,N-disubstituted trifluoro-3-amino-2-propanol class derived from the (2S)-2-amino-3,3,3-trifluoropropan-1-ol core scaffold, enantiomeric configuration dictates inhibitory potency against cholesteryl ester transfer protein (CETP) [1]. The (R,+)-SC-795 enantiomer exhibits an IC₅₀ of 20 nM in buffer assay, approaching the CETP concentration of 8 nM, while the corresponding (S)-enantiomer demonstrates substantially reduced activity [1]. This stereospecific inhibition is a class-defining characteristic: all potent CETP inhibitors in the N,N-disubstituted trifluoro-3-amino-2-propanol series contain a single chiral center that is essential for inhibitory activity [2]. Substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols reversibly inhibit CETP, with optimized analogs achieving up to 40-fold potency improvements over initial screening leads [3].

CETP inhibition Enantioselective pharmacology Cholesteryl ester transfer protein Cardiovascular drug discovery

CF₃ Group Confers Enhanced S1P₁ Receptor Agonist Selectivity via Structure-Activity Relationship (SAR) Optimization

Structure-activity relationship (SAR) studies on amino alcohol derivatives as sphingosine-1-phosphate receptor subtype-1 (S1P₁) agonists demonstrated that incorporation of the trifluoromethyl (CF₃) group significantly improves agonist selectivity for the S1P₁ receptor [1]. The clinical candidate PPI-4955, a prodrug containing a chiral amino alcohol core with CF₃-substituted phenyl ether, exemplifies this SAR principle: the CF₃ group contributes to selective S1P₁ agonism while the primary alcohol undergoes in vivo phosphorylation to generate the active phospho-drug species [1]. In comparative SAR analysis across analog series, CF₃ substitution at specific positions correlates with improved receptor subtype selectivity relative to non-fluorinated or alternative alkyl-substituted analogs [2].

S1P₁ receptor agonism Immunosuppressant development Structure-activity relationship Selectivity optimization

Trifluoromethyl Amino Alcohols vs. Trifluoromethyl Ketones: Differential Serine Protease Selectivity Profiles (HLE-Selective vs. Dual HLE/PPE Inhibition)

In a comparative study of peptidyl trifluoromethyl alcohols (TFMAs) and their oxidized trifluoromethyl ketone (TFMK) counterparts, enantiomerically pure TFMAs exhibited selective inhibition of human leucocyte elastase (HLE), whereas TFMK analogues additionally inhibited porcine pancreatic elastase (PPE), demonstrating broader, less selective serine protease inhibition [1]. Specifically, the syn TFMA diastereoisomer with phenylethyl substituent inhibited HLE with Kᵢ = 5.65 × 10⁻⁴ M, while its TFMK counterpart showed no detectable inhibition of HLE or HCG [1]. Conversely, in the isopropyl-substituted series, both syn and anti TFMKs inhibited HLE and PPE with Kᵢ values in the micromolar range, whereas only the syn TFMA showed HLE activity [1]. For HIV-1 protease, TFMK compounds exhibited inhibition (IC₅₀ = 15-200 μM) while TFMA alcohols showed no detectable activity, with phenylethyl substitution conferring 10-fold greater potency (IC₅₀ = 15 μM) versus isopropyl substitution (IC₅₀ = 200 μM) [1].

Serine protease inhibition Human leucocyte elastase Porcine pancreatic elastase Selectivity profiling

CF₃ Group Steric-Electrostatic Effects: Enhanced Asymmetric Induction (Up to 93% ee) in Chiral Ligand Applications vs. Non-Fluorinated Amino Alcohols

The trifluoromethyl (CF₃) group in amino alcohol chiral ligands exhibits a unique steric-electrostatic profile that enhances asymmetric induction capabilities beyond simple van der Waals volume predictions [1]. The Taft steric parameter (−Eₛ) for CF₃ is 1.16, larger than methyl (0.00) and isopropyl (0.47) groups, and comparable to sec-butyl (1.13), despite CF₃ having a smaller van der Waals volume (35.8 ų) than isopropyl (64.7 ų) or sec-butyl (72.1 ų) [1]. This anomalous steric effect arises from electrostatic repulsion between the local negative charge on fluorine atoms and incoming nucleophiles, not purely steric bulk [1]. In asymmetric diethylzinc alkylation of benzaldehyde, a trifluoromethylated amino alcohol ligand achieved up to 93% ee product enantioselectivity at 50 mol% loading [1]. Substitution of the α-hydrogen with electron-donating alkyl groups (methyl, 2-propyl) further amplifies this effect by increasing local negative charge on the CF₃ group, enhancing the net asymmetric-inducing ability [1].

Asymmetric catalysis Chiral ligand design Enantioselective synthesis Steric-electrostatic effects

Enantiomeric Purity Requirement for Regulatory-Compliant Drug Development: Biological Activity Rests in Single Enantiomer

Regulatory agencies including the FDA, EMA, and PMDA mandate independent biological evaluation of each enantiomer for chiral drug candidates, as enantiomers may differ widely in pharmacological activity, therapeutic effect, and toxicity [1]. In the trifluoro-3-amino-2-propanol class, the single chiral center is essential for inhibitory activity: all potent CETP inhibitors in the N,N-disubstituted trifluoro-3-amino-2-propanol series require the correct absolute configuration for activity [2]. Chiral N,N-disubstituted trifluoro-3-amino-2-propanols represent a class of compounds wherein the single chiral center determines inhibitory activity against CETP [2]. The certainty of potency ratios observed for chiral drugs is limited by enantiomeric purity, and unspecific effects of the least active enantiomer can manifest at high concentrations [3]. For (2S)-2-amino-3,3,3-trifluoropropan-1-ol as a chiral building block, procurement of enantiomerically pure material (≥95% ee) is non-negotiable for downstream regulatory compliance in IND/NDA-enabling studies.

Enantiomeric purity Regulatory compliance Chiral drug development Stereospecific pharmacology

(2S)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 561323-79-3): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Human Neutrophil Elastase (HNE) Inhibitors (e.g., AE-3763 Class)

Procure (2S)-2-amino-3,3,3-trifluoropropan-1-ol as the chiral β-amino trifluoromethyl alcohol building block for AE-3763-class HNE inhibitors (IC₅₀ 29 nM) [1]. The validated industrial-scale stereoselective route from L-valine-derived N-Cbz-protected oxazolidine employs alkaline hydrolysis, overcoming the steric hindrance and acid hydrolysis failures of alternative approaches [2]. This scaffold enables selective HLE inhibition (Kᵢ = 5.65 × 10⁻⁴ M for syn TFMA diastereoisomer) without HIV-1 protease cross-reactivity, in contrast to TFMK analogs which exhibit dual HLE/PPE inhibition [3].

CETP Inhibitor Development for Cardiovascular Indications

Deploy (2S)-2-amino-3,3,3-trifluoropropan-1-ol as the core chiral scaffold for N,N-disubstituted trifluoro-3-amino-2-propanol CETP inhibitors. The (R)-enantiomer derivative SC-795 achieves an IC₅₀ of 20 nM against CETP, approaching the enzyme concentration limit (8 nM), while the (S)-enantiomer shows substantially reduced activity [4]. Substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanol analogs achieve up to 40-fold potency improvements over initial screening leads [5]. Enantiomeric purity is essential for both inhibitory activity and regulatory compliance [6].

S1P₁ Receptor Agonist Synthesis (Immunosuppressant Prodrugs)

Utilize (2S)-2-amino-3,3,3-trifluoropropan-1-ol for constructing S1P₁ receptor agonist prodrugs exemplified by PPI-4955. SAR studies confirm that CF₃ group incorporation improves S1P₁ receptor subtype selectivity relative to non-fluorinated analogs [7]. The primary alcohol functionality enables in vivo phosphorylation to generate the active phospho-drug species, a critical prodrug activation mechanism for immunosuppressant applications [7].

Asymmetric Catalysis Chiral Ligand Design

Employ (2S)-2-amino-3,3,3-trifluoropropan-1-ol as a chiral ligand precursor for asymmetric synthesis, leveraging the anomalous CF₃ steric-electrostatic effect (−Eₛ = 1.16 vs. iPr = 0.47) that achieves up to 93% ee in diethylzinc alkylation of benzaldehyde [8]. This enhanced asymmetric induction derives from electrostatic repulsion between fluorine local negative charge and nucleophiles, not van der Waals volume, and can be further amplified by α-hydrogen substitution with electron-donating alkyl groups [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-amino-3,3,3-trifluoropropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.